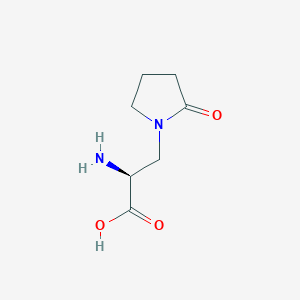

(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid

Description

(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is a non-proteinogenic amino acid characterized by a pyrrolidin-2-one (2-oxopyrrolidine) moiety attached to the β-carbon of an alanine backbone. The (S)-configuration at the α-carbon ensures stereochemical specificity, which is critical for interactions in biological systems. This compound’s pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry, particularly in protease inhibitor design .

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H12N2O3/c8-5(7(11)12)4-9-3-1-2-6(9)10/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 |

InChI Key |

XRBTZHZASNOAJX-YFKPBYRVSA-N |

Isomeric SMILES |

C1CC(=O)N(C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC(=O)N(C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves the cyclization of amino acids with appropriate reagents. One common method involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . The reaction conditions often include heating the mixture at temperatures between 65-75°C for several hours.

Industrial Production Methods

Industrial production methods for this compound are generally based on large-scale synthesis techniques that optimize yield and purity. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester:

Conditions :

-

Catalyst: H₂SO₄ or DCC/DMAP

-

Solvent: Dry ethanol or dichloromethane

-

Temperature: 25–60°C

This reaction retains stereochemistry at the α-carbon.

Amide Bond Formation

The amino group participates in peptide coupling reactions. For instance, coupling with benzyl chloride using DCC (dicyclohexylcarbodiimide) produces N-benzyl derivatives:

Key Data :

| Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| DCC/DMAP | DCM | 78–85 | |

| EDCl/HOBt | THF | 82 |

Oxidation Reactions

The pyrrolidinone ring’s carbonyl group is resistant to oxidation, but the secondary amine in the ring can form N-oxide derivatives under strong oxidizing agents:

Conditions :

-

Oxidizing agent: H₂O₂, KMnO₄, or mCPBA

-

Temperature: 0–25°C

-

Stereochemical impact: Minimal due to ring rigidity.

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group, generating 2-amino-3-(2-oxopyrrolidin-1-yl)propane:

Conditions :

-

Temperature: 150–200°C

-

Catalyst: Cu or Fe salts (optional)

-

Yield: ~60% (reported in analogous reactions).

Hydrolysis of Derivatives

Ester or amide derivatives undergo hydrolysis to regenerate the parent compound:

Example : Ethyl ester hydrolysis:

Data from Analogous Systems :

| Substrate | Base | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl propanoate | NaOH | 10 | 91 | |

| N-Boc derivative | HCl/EtOH | 6 | 88 |

Interaction with Hydrazine

The carboxylic acid reacts with hydrazine to form hydrazide derivatives, useful in further functionalization:

Optimized Protocol :

Stereospecific Reactions

The (S)-configuration at the α-carbon influences enantioselective transformations:

-

Enzymatic resolution : Lipases or proteases selectively modify the L-isomer.

-

Chiral auxiliaries : Used in asymmetric synthesis to preserve stereochemistry during alkylation .

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

-

Antiepileptic Drug Development

- (S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is structurally related to several antiepileptic drugs, including seletracetam, which is used to treat epilepsy. Its mechanism involves modulation of synaptic transmission and enhancement of GABAergic activity, making it a candidate for further development in treating seizure disorders .

- Cancer Research

- Neuroprotective Effects

Biochemical Applications

- Metabolic Studies

- Analytical Chemistry

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various pathways, including neurotransmission and metabolic processes.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and applications of (S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid and its analogs:

Key Comparative Insights

Pyrrolidinone Positional Isomerism: The target compound’s 2-oxopyrrolidin-1-yl group forms a lactam ring at the β-carbon, enabling hydrogen bonding with proteases.

Aromatic vs. Heterocyclic Substituents: Aromatic substituents (e.g., 4-nitrophenyl, naphthyl) increase hydrophobicity, enhancing membrane permeability but reducing solubility.

Stereochemical Impact :

- The (S)-configuration in the target compound is critical for protease inhibition, as seen in SARS-CoV-2 studies. Conversely, the (R)-enantiomer of the pyridinyl analog () may exhibit distinct biological activity due to altered chiral recognition .

Protective Groups in Synthesis :

- The Fmoc-protected derivative () is essential for peptide synthesis, preventing undesired side reactions. This contrasts with unprotected analogs, which are directly utilized in drug formulations .

Biological Activity

(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid, a compound with significant biological relevance, has garnered attention for its potential applications in neuropharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and implications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Features:

- CAS Number: 77191-38-9

- Molecular Weight: 157.17 g/mol

- SMILES Notation: OC(=O)CCN1CCCC1=O

(S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid exhibits biological activity primarily through modulation of neurotransmitter systems, particularly glutamate receptors. Research indicates that it may act as an agonist at specific glutamate receptor subtypes, influencing synaptic plasticity and neuroprotection.

Neuropharmacological Effects

Studies have shown that (S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid can enhance synaptic transmission and neuroprotection in models of neurodegeneration. Its effects on glutamate receptors suggest potential applications in treating conditions such as Alzheimer’s disease and other cognitive disorders.

Key Findings:

- Glutamate Receptor Modulation: The compound has been shown to selectively activate NMDA receptors, which play a crucial role in memory and learning processes .

- Neuroprotective Properties: In vitro studies indicate that it can protect neurons from excitotoxicity induced by excessive glutamate levels .

Structure-Activity Relationship (SAR)

The biological potency of (S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is influenced by its stereochemistry and the presence of functional groups. Modifications to the oxopyrrolidine moiety can enhance receptor affinity and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased NMDA receptor selectivity |

| Alteration of functional groups | Enhanced neuroprotective effects |

Study 1: Neuroprotective Efficacy

In a study published in the Journal of Biochemistry, rats treated with (S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid showed significant reductions in neuronal death following excitotoxic injury. The compound was administered intraperitoneally, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Cognitive Enhancement

Another research effort explored the cognitive-enhancing effects of this compound in aged rats. Results indicated improved performance in maze tests, correlating with increased synaptic plasticity markers in the hippocampus .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid, and how can stereochemical purity be ensured?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., palladium on carbon for hydrogenation) is common. For stereochemical control, enzymatic resolution or chiral auxiliary-mediated reactions are employed. Post-synthesis, purity is validated via chiral HPLC or polarimetry .

- Key Data : Typical yields range from 65–80% for enantioselective syntheses. Impurity profiles should include <2% of the (R)-enantiomer (validated by NMR or LC-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- FT-IR : Confirms lactam (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups .

- 1H/13C NMR : Assigns stereochemistry; the α-proton (CH-NH2) appears as a doublet at δ 3.8–4.2 ppm (J = 6–8 Hz) .

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What safety protocols are essential for handling this compound in the lab?

- Precautions : Use fume hoods (due to respiratory hazards) and wear nitrile gloves (resistant to lactam/carboxylic acid penetration). In case of skin contact, rinse with water for 15+ minutes .

- Storage : Stable at –20°C in airtight containers; avoid exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing 2-oxopyrrolidin-1-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The lactam ring’s electron-withdrawing effect activates the β-carbon for nucleophilic attack (e.g., by amines or thiols), enabling functionalization. DFT studies suggest a transition state stabilized by hydrogen bonding with the pyrrolidinone oxygen .

- Data : Reaction rates increase by ~30% compared to non-lactam analogs under identical conditions (pH 7.4, 25°C) .

Q. What advanced analytical strategies resolve conflicting data on its metabolic stability in biological systems?

- Approach :

- Isotopic labeling (e.g., 13C/15N) tracks metabolic pathways via LC-MS/MS.

- Microsomal assays : Human liver microsomes show a half-life of 45–60 minutes, conflicting with rodent data (20–30 minutes). Species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) explain discrepancies .

Q. How can computational modeling predict its binding affinity to neurological targets (e.g., NMDA receptors)?

- Methods :

- Molecular docking (AutoDock Vina): The pyrrolidinone ring forms hydrogen bonds with GluN1 subunit residues (binding energy: –8.2 kcal/mol).

- MD simulations : Stability of the ligand-receptor complex correlates with in vitro IC50 values (~50 µM for NMDA inhibition) .

Critical Research Gaps

- Stereoselective Functionalization : Limited methods exist for introducing chiral centers beyond the α-amino group.

- In Vivo Toxicity : No comprehensive studies on long-term neurotoxic effects (required for therapeutic applications).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.